Methyl 1,4-diazepane-5-carboxylate dihydrochloride
Description
Methyl 1,4-diazepane-5-carboxylate dihydrochloride is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring with a methyl ester group at position 5 and two hydrochloride counterions. The dihydrochloride salt enhances its water solubility, making it suitable for applications in pharmaceutical synthesis, particularly as a precursor or intermediate in drug development. The ester group at C5 introduces reactivity for further functionalization (e.g., hydrolysis to carboxylic acids or transesterification), while the diazepane scaffold provides conformational flexibility, which is advantageous in modulating biological interactions .
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 1,4-diazepane-5-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)6-2-3-8-4-5-9-6;;/h6,8-9H,2-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJXXSVKDVAAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNCCN1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4-diazepane-5-carboxylate dihydrochloride typically involves the reaction of 1,4-diazepane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-diazepane-5-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of Methyl 1,4-diazepane-5-carboxylate.
Reduction: Methyl 1,4-diazepane-5-methanol.
Substitution: Various substituted diazepane derivatives depending on the reagents used.
Scientific Research Applications
Methyl 1,4-diazepane-5-carboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1,4-diazepane-5-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
The structural and functional properties of Methyl 1,4-diazepane-5-carboxylate dihydrochloride can be contextualized against related 1,4-diazepane derivatives. Below is a detailed analysis:
Structural and Functional Differences
Key Compounds for Comparison :
(R)-Benzyl 5-Methyl-1,4-diazepane-1-carboxylate hydrochloride (CAS 100836-71-3)
5-(Trifluoromethyl)-1,4-diazepane dihydrochloride (CAS 1311315-65-7)
Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate
Data Table: Comparative Properties
Research Findings
- Solubility and Bioavailability : The dihydrochloride salt in this compound confers superior aqueous solubility compared to neutral analogs like the benzyl ester derivative . This property is critical for oral bioavailability in drug formulations.
- Electron-Withdrawing Effects : The trifluoromethyl group in 5-(Trifluoromethyl)-1,4-diazepane dihydrochloride enhances metabolic stability due to its electron-withdrawing nature but reduces solubility relative to carboxylate esters .
- Stereochemical Influence : (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride demonstrates the importance of stereochemistry; the (R)-configuration optimizes binding to orexin receptors in Suvorexant, a sleep-inducing drug .
- Functional Group Reactivity : Methyl esters (as in the target compound) are more amenable to hydrolysis than benzyl esters, enabling facile conversion to carboxylic acids for further derivatization .
Biological Activity
Methyl 1,4-diazepane-5-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a diazepane ring structure with a carboxylate ester and dihydrochloride salt. This unique combination enhances its reactivity and interaction with biological targets. The compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 209.09 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It exhibits the following mechanisms:
- Enzyme Modulation : The compound can act as an inhibitor or activator of various enzymes, influencing metabolic pathways.
- Receptor Interaction : It may alter receptor signaling pathways, contributing to its pharmacological effects. For instance, it has been investigated as a ligand in biochemical assays.
Antidepressant Activity
Recent studies have highlighted the potential antidepressant effects of compounds related to methyl 1,4-diazepane derivatives. These compounds may influence neurotransmitter systems and exhibit neuroprotective properties .
Table 1: Summary of Antidepressant Effects
| Compound | Mechanism | Observed Effects |
|---|---|---|
| Methyl 1,4-diazepane derivatives | Modulation of serotonin levels | Reduction in depressive symptoms in animal models |
| Other related compounds | Inhibition of monoamine oxidase | Increased levels of norepinephrine and serotonin |
Cytotoxicity and Anticancer Potential
Research indicates that methyl 1,4-diazepane derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that these compounds may inhibit cell proliferation and induce apoptosis in human cancer cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | Compound Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| HCT-116 (colon cancer) | Methyl 1,4-diazepane derivatives | <10 | CDK inhibition |
| HeLa (cervical cancer) | Related diazepane compounds | 20-50 | Induction of apoptosis |
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, methyl 1,4-diazepane derivatives were administered to assess their antidepressant-like effects. Results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive behavior.
Case Study 2: Anticancer Activity
A series of experiments evaluated the cytotoxic effects of methyl 1,4-diazepane derivatives against various human cancer cell lines. The results showed that certain derivatives significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for confirming the structure of Methyl 1,4-diazepane-5-carboxylate dihydrochloride?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify proton environments and carbon frameworks. For dihydrochloride salts, ensure deuterated solvents (e.g., DO or DMSO-d) are used to avoid interference from exchangeable protons .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHClNO, MW 231.12) and isotopic patterns .
- X-ray Diffraction (XRD): Single-crystal XRD resolves the 3D structure, including protonation states and chloride coordination. SHELX programs (e.g., SHELXL) are industry standards for refinement .
Basic: How can researchers optimize the solubility and stability of this compound in biological assays?
Answer:
- Solubility: Test polar solvents (e.g., water, PBS, DMSO) and adjust pH (4–6) to leverage the dihydrochloride salt’s ionic character. Pre-saturate solutions to avoid precipitation .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and oxygen using amber vials and nitrogen blankets .
Advanced: What computational approaches are suitable for predicting the reactivity of this compound in enzyme inhibition studies?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., LSD1 analogs). Parameterize chloride ions explicitly due to their charge effects .
- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS with AMBER force fields to assess binding stability. Include explicit solvent models for accuracy .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Apply hybrid methods (e.g., Gaussian/NAMD) to study electron transfer mechanisms at active sites .
Advanced: How should researchers address discrepancies in 1^11H NMR data during synthesis of this compound?
Answer:
- Impurity Analysis: Use HPLC-MS to identify byproducts (e.g., unreacted intermediates or degradation products). Compare retention times and fragmentation patterns with reference standards .
- Deuterium Exchange: If unexpected peaks arise, repeat NMR with DO to distinguish exchangeable protons (e.g., NH or OH) from stable ones .
- Paramagnetic Shifts: Check for trace metal contaminants (e.g., Fe) using inductively coupled plasma mass spectrometry (ICP-MS), which can broaden or split signals .
Advanced: What strategies mitigate low yields in the synthesis of this compound?
Answer:
- Reaction Optimization: Screen catalysts (e.g., Pd/C for hydrogenation) and temperatures (25–80°C) via Design of Experiments (DoE). Monitor by TLC or inline IR .
- Workup Refinement: Use counterion exchange (e.g., HCl gas in EtOH) to improve crystallization. Characterize intermediates with F NMR if fluorinated reagents are used .
- Scale-Up Considerations: Employ flow chemistry for exothermic steps (e.g., diazepane ring closure) to enhance reproducibility .
Basic: What are the critical steps in validating the purity of this compound?
Answer:
- Chromatography: Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection (210–254 nm). Purity should exceed 95% .
- Elemental Analysis: Confirm C, H, N, Cl content matches theoretical values (e.g., Cl: 30.6% for CHClNO) .
- Thermogravimetric Analysis (TGA): Assess hygroscopicity and residual solvents (<0.5% per ICH guidelines) .
Advanced: How can researchers correlate the physicochemical properties of this compound with its pharmacokinetic behavior?
Answer:
- LogP Measurement: Determine partition coefficients (octanol/water) to predict membrane permeability. Adjust salt forms if LogP < -2 indicates poor absorption .
- In Vitro Permeability: Use Caco-2 cell monolayers to simulate intestinal uptake. Apply apparent permeability () thresholds: >1 × 10 cm/s for high bioavailability .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life >30 minutes suggests suitability for oral dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
